molecular formula C2H6N8 B1599697 3,6-Di(hydrazino)-1,2,4,5-tetrazine CAS No. 5940-53-4

3,6-Di(hydrazino)-1,2,4,5-tetrazine

Cat. No. B1599697
CAS RN: 5940-53-4
M. Wt: 142.12 g/mol
InChI Key: NLZBZABIJAZRIZ-UHFFFAOYSA-N
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Description

The compound “3,6-Di(hydrazino)-1,2,4,5-tetrazine” is a derivative of tetrazine, which is a class of heterocyclic compounds containing four nitrogen atoms in a six-membered ring. The “di(hydrazino)” indicates that there are two hydrazino (-NH-NH2) functional groups attached to the tetrazine ring. These functional groups could potentially make the compound reactive and give it interesting properties .


Molecular Structure Analysis

The molecular structure of “3,6-Di(hydrazino)-1,2,4,5-tetrazine” would consist of a six-membered ring containing four nitrogen atoms and two carbon atoms, with two hydrazino groups attached. The presence of multiple nitrogen atoms and the hydrazino groups could result in a highly polar and potentially reactive compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Given the structure of “3,6-Di(hydrazino)-1,2,4,5-tetrazine”, one might expect it to be a solid at room temperature, and its solubility would depend on the polarity of the solvent. The presence of multiple nitrogen atoms could make it a potential ligand for metal ions .

Scientific Research Applications

Synthesis Methods

  • A general method for synthesizing 3,6-unsymmetrically disubstituted or 3-monosubstituted 1,2,4,5-tetrazines, including 3,6-Di(hydrazino)-1,2,4,5-tetrazine, involves the substitution of alkylthio groups in 3,6-bis(alkylthio)-1,2,4,5-tetrazines by nitrogen nucleophiles like hydrazine (Mangia, Bortesi, & Amendola, 1977).

Chemical Properties and Applications

  • Density-Functional Theory Analysis : A study using density-functional theory examined the properties of high-nitrogen compounds like 3,6-Di(hydrazino)-1,2,4,5-tetrazine (DHT), assessing their heats of formation and detonation properties. This research is crucial for understanding the energy content and potential applications of these compounds in various fields (Jaidann, Roy, Abou-Rachid, & Lussier, 2010).

  • Energetic Compounds Synthesis : The synthesis and characterization of high-nitrogen energetic compounds derived from tetrazine, including 3,6-Di(hydrazino)-1,2,4,5-tetrazine, have been explored. These studies are vital for the development of new materials with potential applications in explosives and propellants (Chen, 2010).

  • Combustion Mechanism and Thermal Behavior : Research on the thermal stability and combustion mechanism of high-nitrogen energetic materials, including 3,6-Di(hydrazino)-1,2,4,5-tetrazine, provides insights into their potential use in various industrial applications. The study focused on the decomposition processes and burning characteristics of these materials (Sinditskii, Egorshev, Rudakov, Burzhava, Filatov, & Sang, 2012).

  • Energetic Material Assessment : An assessment of two new nitrogen-rich tetrazine derivatives, including a comparison of their physical, thermodynamic, sensitivity, detonation, and combustion properties, was conducted. This study is significant for evaluating the potential of these compounds as high-performance and safe energetic materials (Keshavarz, Esmaeilpour, Oftadeh, & Abadi, 2015).

  • them valuable components in the development of supramolecular materials (Kaim, 2002).
  • Thermochemical Properties : Studies on the improved synthesis and thermochemical properties of amino- and hydrazino-1,2,4,5-tetrazines, including 3,6-dihydrazino-1,2,4,5-tetrazine, provide crucial data on combustion energies and enthalpies of formation. These findings are essential for understanding the energetic properties of these compounds (Kon'kova, Matyushin, Miroshnichenko, Palysaeva, & Sheremetev, 2020).

Environmental and Biological Impact

  • A study investigated the influence of 1,2,4,5-tetrazine derivatives, including 3,6-dihydrazino-1,2,4,5-tetrazine, on the growth of soil bacteria. This research provides insights into the environmental impact and biodegradation potential of these compounds (Borkowski, Szala, & Wolicka, 2011).

Potential Coating Additives

  • The biochemical properties of tetrazines, including 3,6-dihydrazino-1,2,4,5-tetrazine, were explored for their potential as coating additives. The study focused on their antibacterial, antioxidant, and anticorrosion characteristics, indicating potential applications in industrial and medical fields (Jaiswal, Varma, O’Neill, Duffy, & McHale, 2013).

Future Directions

The study of nitrogen-rich compounds like “3,6-Di(hydrazino)-1,2,4,5-tetrazine” is an active area of research, particularly in the field of energetic materials. Future research could explore the synthesis, properties, and potential applications of this and similar compounds .

properties

IUPAC Name

(6-hydrazinyl-1,2,4,5-tetrazin-3-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6N8/c3-5-1-7-9-2(6-4)10-8-1/h3-4H2,(H,5,7,8)(H,6,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLZBZABIJAZRIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=NN=C(N=N1)NN)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6N8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40475137
Record name 3,6-di(hydrazino)-1,2,4,5-tetrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40475137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-Di(hydrazino)-1,2,4,5-tetrazine

CAS RN

5940-53-4
Record name 3,6-di(hydrazino)-1,2,4,5-tetrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40475137
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The invention also includes a method for preparing 3,6-di(azido)-1,2,4,5-tetrazine. The method involves reacting 3,6-bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine with NH2NH2.H2O to form 3,6-di(hydrazino)-1,2,4,5-tetrazine (DHT), then reacting the 3,6-di(hydrazino)-1,2,4,5-tetrazine with an aqueous hydrochloric acid solution of NaNO2, thereby forming a crude reaction product comprising 3,6-di(azido)-1,2,4,5-tetrazine and solid impurities, and extracting the 3,6-di(azido)-1,2,4,5-tetrazine away from the impurities in the crude reaction product.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Citations

For This Compound
31
Citations
MHV Huynh, MA Hiskey, JG Archuleta… - Angewandte Chemie …, 2004 - Wiley Online Library
A high-nitrogen compound, 3, 6-di (azido)-1, 2, 4, 5-tetrazine, was used as precursor for the preparation of carbon nanospheres (see SEM picture) and nitrogen-rich carbon nitrides. The …
Number of citations: 150 onlinelibrary.wiley.com
A Gümüş, R Uygur, S Gümüş - 2017 - isaac-scientific.com
The decomposition mechanism of nitrogen rich, environmentally friendly (green) pyrotechnics DHT (3, 6-di (hydrazino)-1, 2, 4, 5-tetrazine), DIAT (3, 6-diazido-1, 2, 4, 5-tetrazine) and …
Number of citations: 0 isaac-scientific.com
MH Keshavarz, K Esmaeilpour, M Oftadeh, YH Abadi - RSC advances, 2015 - pubs.rsc.org
This work introduces two novel nitrogen-rich derivatives of tetrazine, ie 1,2-bis(6-nitro-1,2,4,5-tetrazin-3-yl)diazene and 1,2-bis(6-nitro-1,2,4,5-tetrazin-3-yl)hydrazine, as high …
Number of citations: 20 pubs.rsc.org
M Jaidann, S Roy, H Abou-Rachid… - Journal of hazardous …, 2010 - Elsevier
We present density-functional theory predictions and analysis of some properties of synthesized high-nitrogen compounds 3,6-diazido-1,2,4,5-tetrazine (DiAT) and N-oxides of 3,3′-azo…
Number of citations: 136 www.sciencedirect.com
M Smeu, F Zahid, W Ji, H Guo, M Jaidann… - The Journal of …, 2011 - ACS Publications
Insensitive energetic materials are desirable for propellants because of the reduced risks involved with their use. The ability to control the decomposition pathways for such materials is …
Number of citations: 73 pubs.acs.org
S Roy, M Jaidann, S Ringuette, LS Lussier… - Procedia Computer …, 2010 - Elsevier
In this work, conductor-like screening for real solvents (COSMO-RS) calculations were carried out using COSMOtherm program in conjunction with Gaussian03 packages. The objective …
Number of citations: 6 www.sciencedirect.com
A Gümüş, R Uygur, S Gümüş - isaac-scientific.com
The decomposition mechanism of nitrogen rich, environmentally friendly (green) pyrotechnics DHT (3, 6-di (hydrazino)-1, 2, 4, 5-tetrazine), DIAT (3, 6-diazido-1, 2, 4, 5-tetrazine) and …
Number of citations: 0 isaac-scientific.com
MHV Huynh, MA Hiskey, DE Chavez… - Journal of the …, 2005 - ACS Publications
The synthesis, characterization, and energetic properties of diazido heteroaromatic high-nitrogen C−N compound, 3,6-diazido-1,2,4,5-tetrazine (DiAT), are reported. Its normalized heat …
Number of citations: 370 pubs.acs.org
TG Manning, V Panchal, M Jaidann… - … Journal of Energetic …, 2016 - dl.begellhouse.com
Radio-frequency plasma synthesis of polynitrogen (PN) stabilized on single-and multiwall carbon nanotubes has been carried out using nitrogen mixed with argon or with hydrogen as …
Number of citations: 4 www.dl.begellhouse.com
Y Li, A Asadi, DM Perrin - Journal of Fluorine Chemistry, 2009 - Elsevier
The hydrolytic stability of heteroaryltrifluoroborates under physiological conditions has been analyzed by 19 F NMR spectroscopy and is found to be greatly enhanced by the presence …
Number of citations: 40 www.sciencedirect.com

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